7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities. This compound is classified under purines, which are essential components of nucleic acids and play crucial roles in cellular metabolism. It has garnered interest in medicinal chemistry due to its structural features and the presence of a piperidine moiety, which may enhance its pharmacological properties.
7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione falls under the category of organic compounds known as purines. Its molecular formula is C18H29N5O2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound is characterized by a purine core structure modified with a hexyl group and a piperidine ring.
The synthesis of 7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Common methods include:
Technical Details: The reaction conditions often require specific catalysts, solvents, and temperature settings to optimize yield and purity. For instance, microwave-assisted synthesis can enhance reaction efficiency by providing uniform heating .
7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions that are crucial for its functionality:
Technical Details: These reactions require careful control of conditions to ensure selectivity and yield of the desired products .
The mechanism of action for 7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:
Data: The exact molecular targets depend on the context of use and ongoing research into its biological properties .
The physical properties of 7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione include:
Chemical properties include:
Relevant data indicates that this compound can undergo various transformations based on environmental conditions such as pH and temperature .
7-Hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
The ongoing research into this compound aims to elucidate its full range of biological activities and potential therapeutic benefits .
The therapeutic exploitation of purine scaffolds began with naturally occurring compounds like caffeine and theophylline, which demonstrated modest biological effects through non-selective phosphodiesterase inhibition. A pivotal advancement emerged with the development of pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine), a structurally optimized purine derivative approved for peripheral vascular diseases. Pentoxifylline’s mechanism centered on competitive nonselective phosphodiesterase inhibition, improving blood rheology and tissue oxygenation [10]. This success validated purine modification as a viable strategy for drug development and spurred intensive research into structurally refined analogs.
The 21st century witnessed a paradigm shift toward targeted modifications at the 1, 3, 7, and 8 positions of the purine dione core, driven by advances in synthetic chemistry and molecular modeling. Patent activity surged, exemplified by innovations such as cycloalkyl-substituted pyrimidinediones (US9199945B2) for treating cardiac hypertrophy and diastolic dysfunction [7]. These compounds demonstrated the critical importance of N-7 alkyl chain length and C-8 heterocyclic substitutions in enhancing target affinity and metabolic stability. Concurrently, pyrrolopyrimidine and purine derivatives (WO2013042006A1) emerged as potent modulators of abnormal cell growth, particularly in oncology, highlighting the scaffold’s adaptability across therapeutic areas [9]. This era established purine as a multifunctional template capable of yielding ligands for diverse enzyme classes and receptors.
Table 1: Evolution of Key Purine-Based Therapeutics
Era | Representative Compound | Key Structural Features | Primary Therapeutic Application |
---|---|---|---|
Early 20th C | Theophylline | 3,7-dimethylxanthine | Asthma, COPD |
1980s | Pentoxifylline | 1-(5-oxohexyl)-3,7-dimethylxanthine | Peripheral vascular disease |
2000s | EVT-3048425 | 7-hexyl-8-(4-(3-chlorobenzyl)piperazin-1-yl) | Preclinical oncology research |
2010s | Cycloalkyl-substituted pyrimidinediones | N-7 cycloalkyl, C-8 piperidinyl variants | Hypertrophic cardiomyopathy |
The structural optimization of purine-2,6-diones has followed a systematic trajectory focused on modulating electronic distribution, steric bulk, and hydrogen bonding capacity at strategic positions:
N-1 Substitution: Early derivatives featured simple alkyl groups, but contemporary compounds incorporate complex heteroaryl-methyl moieties. For instance, the quinazolinylmethyl group in CID 57389748 significantly enhances π-stacking interactions with target proteins. This compound—8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione—exemplifies how N-1 aromaticity contributes to binding affinity and selectivity [1].
N-3 Substitution: Methylation at N-3 remains prevalent due to its favorable effects on metabolic stability and synthetic accessibility. However, recent analogs explore bulkier groups like cyclopropyl or isobutyl to influence conformational dynamics [7] [9]. The consistent retention of the 3-methyl group across compounds like 7-hexyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione underscores its role in maintaining planarity of the xanthine core [5].
N-7 Substitution: The length and flexibility of the N-7 alkyl chain critically impact lipophilicity and membrane penetration. While early compounds used short chains (ethyl/propyl), modern derivatives feature extended hydrophobic tails such as hexyl (EVT-3048425) or dodecyl (7-dodecyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione). The dodecyl analog (CAS 477333-67-8) demonstrates how long-chain alkyl groups enhance cellular uptake and prolong half-life [6].
C-8 Substitution: Replacement of the hydrogen at C-8 with nitrogen-containing heterocycles marked a breakthrough in potency. Initial piperidinyl or piperazinyl groups (e.g., Aldrich CPR R143146) evolved toward functionalized heterocycles like 3-aminopiperidine (CID 57389748) and 4-(3-chlorobenzyl)piperazine (EVT-3048425). These modifications enable diverse binding modes—hydrogen bond donation from the aminopiperidine in CID 57389748 or hydrophobic enclosure by the chlorobenzylpiperazine in EVT-3048425 [1] [8].
Table 2: Impact of Substituent Variation on Purine Dione Properties
Position | Early Substituents | Advanced Substituents | Functional Consequence |
---|---|---|---|
N-1 | Methyl, ethyl | Quinazolin-2-ylmethyl, (4-methylquinazolin-2-yl)methyl | Enhanced π-stacking and target selectivity |
N-3 | Methyl | Methyl, cyclopropyl, isobutyl | Metabolic stabilization without steric hindrance |
N-7 | Propyl, butyl | Hexyl, dodecyl, 2-hydroxypropyl | Increased lipophilicity and membrane permeability |
C-8 | Chloro, methylthio | Piperidin-1-yl, 4-(3-chlorobenzyl)piperazin-1-yl | Tailored hydrogen bonding and hydrophobic contacts |
The specific combination of 7-hexyl, 3-methyl, and 8-(piperidin-1-yl) substituents in the target compound represents a deliberate optimization balancing lipophilicity, electronic effects, and spatial occupancy:
7-Hexyl Group: The hexyl chain at N-7 provides optimal lipophilic character (logP ~3.5) for passive diffusion across biological membranes, as evidenced in analogs like 7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives [5]. This alkyl length strikes a critical balance—shorter chains (e.g., propyl) reduce cellular uptake, while longer chains (e.g., dodecyl) risk poor aqueous solubility. The hexyl moiety also imparts significant hydrophobic stabilization within enzyme binding pockets, as observed in biochemical assays of similar compounds [6]. Computational models indicate the hexyl group adopts an extended conformation, facilitating van der Waals contacts with non-polar residues flanking active sites.
3-Methyl Group: Methylation at N-3 serves dual purposes: electronic and steric. It moderately increases electron density across the purine ring via inductive effects, potentially enhancing hydrogen bond acceptance at C-6 carbonyl. Crucially, it prevents tautomerization and reduces susceptibility to oxidative metabolism at N-3, thereby improving metabolic stability. This is corroborated by the consistent presence of the 3-methyl group in purine diones from Sigma-Aldrich’s rare chemical collections (e.g., Aldrich CPR L145963, R143146), despite the absence of full analytical characterization [2] [5].
8-(Piperidin-1-yl) Group: The piperidinyl substitution at C-8 replaces earlier thioether or chloro groups, offering superior hydrogen bonding versatility. Unlike the constrained piperazine ring, piperidine provides a single basic nitrogen capable of forming salt bridges or hydrogen bonds without introducing excessive polarity. This nitrogen acts as a hydrogen bond donor in protonated form, while the aliphatic ring contributes to hydrophobic cavity filling. The compound 7-hexyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione exemplifies this design, with molecular modeling confirming piperidine’s role in anchoring the molecule to complementary enzyme surfaces [5]. Furthermore, the piperidinyl group exhibits reduced steric clash compared to bulkier arylalkyl-substituted piperazines (e.g., EVT-3048425’s chlorobenzylpiperazine), making it suitable for targets with constrained binding sites.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: